molecular formula C16H11NO7S B2525204 (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 674813-89-9

(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B2525204
CAS No.: 674813-89-9
M. Wt: 361.32
InChI Key: GEEQEOWXWMHDQU-NVNXTCNLSA-N
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Description

(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a functionalized benzofuran derivative designed for advanced chemical and pharmaceutical research. The compound features a benzofuran core, a scaffold recognized for its significant presence in natural products and pharmaceuticals . The specific molecular architecture, incorporating a (Z)-configured nitrobenzylidene group at the 2-position and a methanesulfonate (mesylate) leaving group at the 6-position, makes it a versatile synthetic intermediate. Researchers can leverage the reactivity of the mesylate group for nucleophilic substitution reactions to introduce new functional groups, enabling further diversification of the core structure. Concurrently, the electron-deficient nitroarene moiety and the α,β-unsaturated carbonyl system can be exploited in studies focusing on skeletal editing of heteroarenes, a cutting-edge field that allows for the late-stage diversification of complex pharmacophores . This makes the compound particularly valuable for constructing complex molecular libraries from a lead-like structure, ultimately accelerating the efficiency of drug discovery campaigns. It is strictly for research purposes.

Properties

IUPAC Name

[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO7S/c1-25(21,22)24-12-5-6-13-14(9-12)23-15(16(13)18)8-10-3-2-4-11(7-10)17(19)20/h2-9H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEQEOWXWMHDQU-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Systems

  • Cyclization : CuCl₂/FeCl₃ (3:1 mass ratio) optimizes dihydrobenzofuran formation, while ZnCl₂/MnCl₂ enhances cyclization efficiency.
  • Condensation : H₂SO₄ concentration (95–98%) ensures protonation of the carbonyl group, facilitating nucleophilic attack by 3-nitrobenzaldehyde.

Solvent Selection

  • Condensation : Ethyl acetate balances solubility and reactivity, preventing side reactions.
  • Sulfonation : THF/MTBE mixtures improve MsCl solubility and product recovery.

Stereochemical Control

The Z-isomer predominates due to thermodynamic stabilization via intramolecular hydrogen bonding between the nitro group and the ketone oxygen. Reaction temperatures below 30°C favor kinetic control, preserving the Z-configuration.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines (e.g., methylamine) or thiols (e.g., thiophenol) can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine or hydroxylamine derivatives.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful in anticancer therapies. Additionally, the benzofuran core may interact with various enzymes or receptors, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Key Structural Features

The compound belongs to the aurone class, which shares a common (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran scaffold. Below is a comparison of substituents and their implications:

Compound Name Substituent on Benzylidene Ring C6 Substituent Molecular Weight Key Functional Properties
(Z)-2-(3-Nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate (Target Compound) 3-Nitro Methanesulfonate ~375.35 (est.) Potential tubulin inhibition, high electron-withdrawing capacity
(Z)-2-((2-((1-Ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (5a) Indole-methoxy Acetonitrile N/A IC50 < 100 nM (PC-3 cells), hERG non-inhibitory
(Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate 2,5-Dimethoxy Methanesulfonate 376.379 Improved solubility, unknown bioactivity
(Z)-2-(3-Fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate () 3-Fluoro Methanesulfonate 360.4 Moderate lipophilicity, potential metabolic stability
(Z)-2-(2-Chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate 2-Chloro-6-fluoro Methanesulfonate N/A Enhanced steric effects, possible toxicity concerns

Electronic and Steric Effects

  • Methoxy and Fluoro Groups () : Provide moderate electron-donating/withdrawing effects, balancing solubility and target engagement without extreme toxicity .
  • Chloro-Fluoro Combination () : Enhances steric bulk, possibly reducing binding efficiency but improving metabolic resistance .

Biological Activity

(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzofuran core with a methanesulfonate group and a nitro-substituted benzylidene moiety. Its structural formula can be represented as follows:

C16H15NO5S\text{C}_{16}\text{H}_{15}\text{N}\text{O}_{5}\text{S}

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of bacterial strains, particularly multidrug-resistant organisms.

Key Findings:

  • Inhibition of Bacterial Growth : The compound demonstrated significant antibacterial activity against Staphylococcus aureus (MRSA) and Acinetobacter baumannii (MDR). In one study, it achieved a minimum inhibitory concentration (MIC) of 2 μg/mL against MRSA, indicating strong antibacterial properties .
  • Structure-Activity Relationship (SAR) : The presence of the nitro group at the 3-position of the aryl ring was found to enhance antibacterial activity. Compounds with halogen substitutions at specific positions also showed improved efficacy .
  • Comparative Efficacy : In primary antimicrobial screening, this compound exhibited over 70% growth inhibition at concentrations as low as 32 μg/mL, which was further validated in detailed assays .

Table 1: Antibacterial Activity Summary

Bacterial StrainMIC (μg/mL)Growth Inhibition (%)
Staphylococcus aureus (MRSA)299.4
Acinetobacter baumannii (MDR)1698.2

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines.

Key Findings:

  • Cytotoxicity : In vitro studies revealed moderate to strong cytotoxicity against human cancer cell lines including SW620 (colon), PC-3 (prostate), and NCI-H23 (lung). Notably, some derivatives exhibited potency significantly higher than established chemotherapeutics like PAC-1 .
  • Mechanism of Action : The cytotoxic effects are associated with the activation of caspases, which are crucial for apoptosis. One study indicated that certain derivatives activated caspases at levels up to 200% greater than PAC-1 .

Table 2: Cytotoxic Activity Summary

Cell LineCompoundPotency Comparison
SW6205h3-10 fold higher than PAC-1
PC-35jBetter than 5-FU
NCI-H235kCaspase activation increased by 200%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate?

  • Methodology : The synthesis involves a multi-step approach:

Core benzofuran formation : Cyclization of a phenolic precursor with a β-keto ester under acidic conditions (e.g., H₂SO₄ or p-TsOH) .

Benzylidene condensation : Reaction of the benzofuran core with 3-nitrobenzaldehyde in a solvent like ethanol or acetic acid, catalyzed by piperidine or ammonium acetate to form the (Z)-configured benzylidene moiety .

Methanesulfonation : Introduction of the methanesulfonate group via nucleophilic substitution using methanesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) .

  • Key parameters : Temperature (60–80°C for condensation), solvent polarity, and inert atmosphere to prevent nitro-group reduction. Purification via silica-gel chromatography or recrystallization from ethanol/water mixtures is recommended .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation :

  • ¹H/¹³C NMR : Assign peaks for the nitrobenzylidene proton (δ 8.2–8.5 ppm, singlet) and methanesulfonate methyl group (δ 3.1–3.3 ppm) .
  • FT-IR : Detect C=O (1680–1700 cm⁻¹), NO₂ asymmetric stretching (1520–1550 cm⁻¹), and S=O (1170–1200 cm⁻¹) .
  • HRMS : Confirm molecular ion [M+H]⁺ (expected ~402.08 g/mol) and fragmentation patterns .
    • Purity assessment : HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Q. How should this compound be stored to ensure stability?

  • Storage conditions :

  • Temperature : -20°C in amber vials to prevent photodegradation of the nitro group .
  • Humidity : Desiccated environment (silica gel) to avoid hydrolysis of the methanesulfonate ester .
    • Stability monitoring : Periodic TLC or HPLC analysis to detect degradation products (e.g., nitro-reduction or ester hydrolysis) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for similar benzofuran derivatives?

  • Case study : Conflicting antimicrobial IC₅₀ values may arise from:

Substituent effects : The nitro group’s electron-withdrawing nature enhances reactivity compared to methoxy or methyl analogs .

Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and use reference strains (e.g., E. coli ATCC 25922) .

  • Resolution : Meta-analysis of structure-activity relationships (SAR) using computational tools (e.g., CoMFA or molecular docking) to identify critical interactions with bacterial enoyl-ACP reductase .

Q. How can reaction mechanisms for nitrobenzylidene formation be validated experimentally?

  • Proposed mechanism : Knoevenagel condensation between the benzofuran’s keto group and nitrobenzaldehyde, proceeding via a nucleophilic enolate intermediate .
  • Validation methods :

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated benzaldehyde (C₆D₅CHO) to confirm rate-determining proton transfer .
  • In situ FT-IR : Monitor carbonyl group disappearance (1700 → 1680 cm⁻¹) during condensation .

Q. What experimental designs optimize yield in large-scale synthesis?

  • Design of Experiments (DoE) :

  • Variables : Catalyst loading (0.5–2.0 mol%), solvent (ethanol vs. DMF), and reaction time (4–12 hrs) .
  • Response surface methodology (RSM) : Maximize yield (>75%) while minimizing by-products (e.g., over-oxidized nitro derivatives) .
    • Scale-up considerations : Use continuous-flow reactors for condensation steps to improve heat transfer and reduce side reactions .

Methodological Recommendations

  • Synthetic troubleshooting : If condensation yields drop below 50%, screen alternative catalysts (e.g., ZnCl₂ or ionic liquids) .
  • Biological assays : Pre-screen for cytotoxicity (e.g., HepG2 cells) to prioritize compounds with selectivity indices >10 .

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